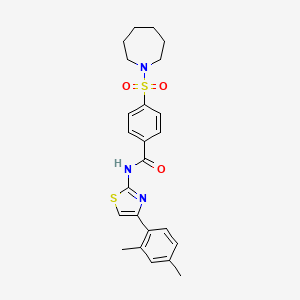

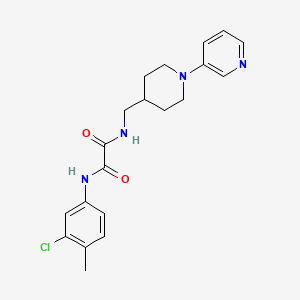

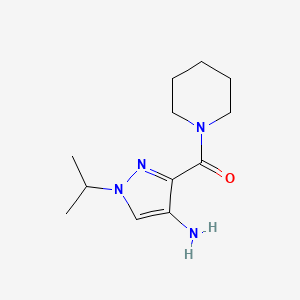

![molecular formula C18H16N4O2S2 B3016574 N'-(2-苯基-4,6-二氢噻吩并[3,4-c]吡唑-3-基)-N-(噻吩-2-基甲基)草酰胺 CAS No. 900009-86-1](/img/structure/B3016574.png)

N'-(2-苯基-4,6-二氢噻吩并[3,4-c]吡唑-3-基)-N-(噻吩-2-基甲基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that yield intermediate products, which are then further reacted to obtain the final compound. For instance, the synthesis of N-(9-oxo-7-phenyl-9H-pyrano[2,3-g]benzothiazol-2-yl)benzamides involves treating 6-Aminoflavone with aroyl isothiocyanate to yield intermediate thioureas, which are then reacted with PCl5 in POCl3 to obtain the final benzamide derivatives . Similarly, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides starts with 4-aminophenazone and involves a series of reactions to yield benzamide derivatives with potential biological applications .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their chemical behavior and potential applications. Spectroscopic techniques such as NMR, FT-IR, and mass spectroscopy are commonly used to characterize these structures. For example, the structure of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide was established using such techniques, confirming the successful synthesis of the compound .

Chemical Reactions Analysis

Organic compounds can undergo a variety of chemical reactions, depending on their functional groups and molecular structure. For instance, the reaction of N-1-Naphthyl-3-oxobutanamide with arylidinecyanothioacetamide yields pyridine-2(1H)-thiones, which can further react to form various heterocyclic compounds, including thieno[2,3-b]pyridine derivatives . These reactions are often facilitated by specific conditions such as reflux in ethanol/piperidine solution or treatment with α-haloketones.

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives synthesized through 1,3-dipolar cycloaddition and rearrangement exhibit properties that allow them to be synthesized rapidly under mild conditions without a catalyst . Similarly, the antiallergy activity of N-(4-substituted-thiazolyl)oxamic acid derivatives was evaluated in the rat PCA model, demonstrating potent oral activity .

科学研究应用

杂环合成和生物学评价

N'-(2-苯基-4,6-二氢噻吩并[3,4-c]吡唑-3-基)-N-(噻吩-2-基甲基)草酰胺及其衍生物因其在杂环合成中的潜力而被广泛研究,产生各种具有生物活性的化合物。这些研究通常探索新型杂环化合物的合成,包括吡唑、吡啶和嘧啶,展示了 N'-(2-苯基-4,6-二氢噻吩并[3,4-c]吡唑-3-基)-N-(噻吩-2-基甲基)草酰胺作为药物化学中前体的多功能性。例如,衍生物已被合成用于其抗菌性能,展示了它们作为针对一系列细菌和真菌感染的治疗剂的潜力 (Gad-Elkareem 等人,2011), (Sowmya 等人,2018)。

抗氧化和抗过敏潜力

研究还强调了源自 N'-(2-苯基-4,6-二氢噻吩并[3,4-c]吡唑-3-基)-N-(噻吩-2-基甲基)草酰胺的化合物的潜在抗氧化特性。对这些化合物清除自由基的能力进行了评估,表明它们可能用于对抗氧化应激相关疾病。此外,一些衍生物显示出有效的抗过敏活性,表明它们在治疗过敏反应和可能的其他炎症性疾病中很有用 (El‐Mekabaty,2015), (Hargrave 等人,1983)。

作用机制

Target of Action

The primary targets of this compound are enzymes known as primary amine oxidases (PAOs). These enzymes play a crucial role in the metabolism of biogenic amines, such as serotonin, dopamine, and histamine. Specifically, PAOs catalyze the oxidative deamination of primary amines, leading to the formation of aldehydes and ammonia. In the case of our compound, it interacts with PAOs, modulating their activity and affecting downstream processes .

Mode of Action

Upon binding to PAOs, our compound inhibits their enzymatic activity. This inhibition prevents the breakdown of neurotransmitters like serotonin and dopamine. As a result, these neurotransmitters accumulate in the synaptic cleft, leading to altered signaling pathways. The exact structural interactions between the compound and PAOs remain an active area of research, but it likely involves binding to the enzyme’s active site or allosteric sites .

Biochemical Pathways

The affected pathways include neurotransmitter metabolism, particularly the serotonin and dopamine pathways. By inhibiting PAOs, our compound indirectly enhances serotonin and dopamine levels. This modulation can influence mood, cognition, and behavior. Additionally, altered neurotransmitter levels may impact other downstream pathways, such as those involved in neuroprotection and inflammation .

Pharmacokinetics

Let’s break down the ADME properties:

- Protein Binding : Some binding to plasma proteins occurs, affecting its distribution and elimination .

Result of Action

The increased serotonin and dopamine levels impact mood, cognition, and behavior. Researchers continue to explore the precise consequences of this compound’s action .

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For instance, variations in liver function or drug interactions may alter its metabolism and clearance. Additionally, exposure to light or extreme conditions could affect its stability over time .

: Phenethylamine: Uses, Interactions, Mechanism of Action | DrugBank Online

属性

IUPAC Name |

N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S2/c23-17(19-9-13-7-4-8-26-13)18(24)20-16-14-10-25-11-15(14)21-22(16)12-5-2-1-3-6-12/h1-8H,9-11H2,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZUEPNNSXNEGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

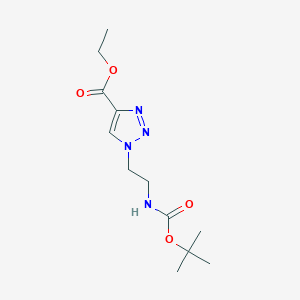

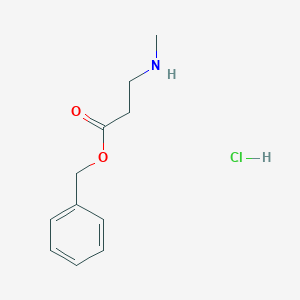

![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016494.png)

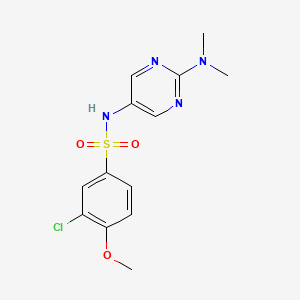

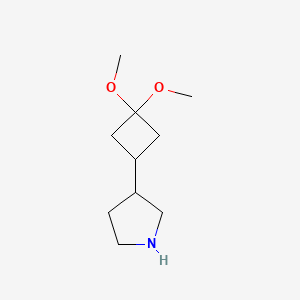

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide](/img/structure/B3016496.png)

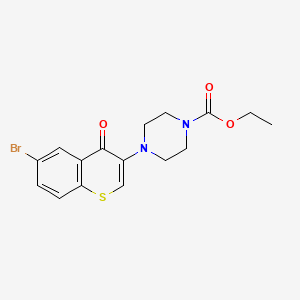

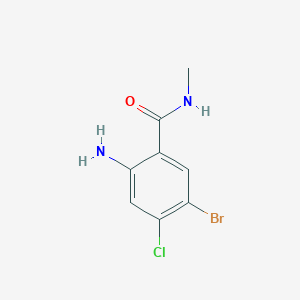

![Tert-butyl (3aR,7aS)-2-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B3016501.png)

![(Z)-methyl 2-(4-chloro-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016504.png)

![methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-amido)-1,3-thiazole-5-carboxylate](/img/structure/B3016509.png)